molecular formula C20H25NO3 B601939 11|A-Hydroxy-STS 557 CAS No. 86153-39-1

11|A-Hydroxy-STS 557

Cat. No. B601939
CAS RN: 86153-39-1
M. Wt: 327.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . The synthetic approach to STS 557 involves structure-activity relationships in 17 alpha-CH2X-substituted 19-nortestosterone derivatives .


Molecular Structure Analysis

The molecular structure of 11|A-Hydroxy-STS 557 is represented by the formula C20H25NO3. The transformation of STS 557 by female rat liver microsomes resulted in the identification of several metabolites .


Chemical Reactions Analysis

The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . Microbial model investigations indicate that 5 alpha-hydrogenation is prevented in STS 557 by the 9-double bond, whereas 5 beta-hydrogenation is not affected .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11|A-Hydroxy-STS 557 are determined by its molecular structure, represented by the formula C20H25NO3. The chemistry of a biomaterial directly contributes to its interaction with biological environments .

Scientific Research Applications

In Vitro Fertilization and Embryo Transfer (IVF-ET) Outcomes

Dienogest has been studied for its influence on IVF-ET outcomes in patients with endometriosis . The treatment exhibited similar effects to non-Dienogest treatment on primary and secondary outcomes . However, the Dienogest group had a significantly greater clinical pregnancy rate than the non-hormonal treatment group .

Treatment of Endometriosis

Dienogest is a synthetic progestin that has been used in the treatment of endometriosis . It has been shown to have direct effects on the differentiation and proliferation of human endometrial stromal cells (ESC) in vitro .

Bone Turnover

A low dose of Dienogest (1 mg/day) is useful for treating dysmenorrhea in young women . However, the effect of Dienogest on bone turnover during bone growth and formation, rather than at maturity, is currently unknown even at low doses .

Contraceptive Pills

Dienogest is a synthetic progestin that has been used as a progestogen in contraceptive pills . It is selective for progesterone receptor over estrogen receptor α (ERα) and ERβ, as well as glucocorticoid and mineralocorticoid receptors .

Science Competition for High School Seniors

STS-749 is the name of a prestigious science competition for high school seniors, providing an important forum for original research that is recognized and reviewed by a national jury of professional scientists .

Cancer Research

Dienogest has been used in cancer research, particularly in the study of endometriosis and its relationship with cancer . It has been shown to inhibit the growth of endometriotic implants, which could have implications for cancer treatment .

Safety And Hazards

The safety data sheet for a similar compound suggests that it may be harmful if swallowed, cause serious eye damage, and is suspected of damaging fertility or the unborn child .

Future Directions

Future research could focus on further understanding the transformation of STS 557 by female rat liver microsomes and the impact of this transformation on the compound’s mechanism of action . Additionally, more research is needed to fully understand the safety and hazards associated with this compound .

properties

IUPAC Name

2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHMVYURUMVWSF-VDWQKOAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857739
Record name (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dienogest metabolite M3

CAS RN

86153-39-1
Record name 11beta-Hydroxy-sts 557
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.-HYDROXY-STS 557
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6UE7R87DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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